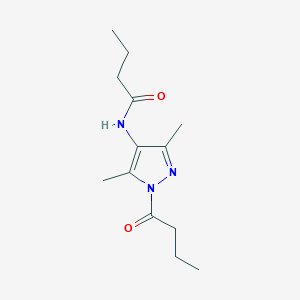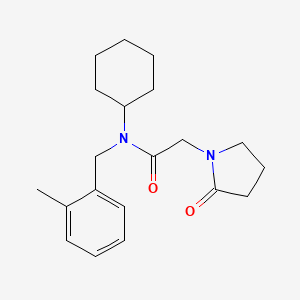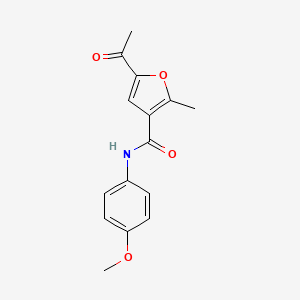
N-(1-butyryl-3,5-dimethyl-1H-pyrazol-4-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-butyryl-3,5-dimethyl-1H-pyrazol-4-yl)butanamide is a compound that belongs to a class of organic chemicals incorporating pyrazole and butanamide groups. The research interest in such compounds generally revolves around their potential biological and chemical properties.
Synthesis Analysis
The synthesis of N-(1-butyryl-3,5-dimethyl-1H-pyrazol-4-yl)butanamide and related compounds often involves reactions such as cyclocondensation and acylation. For instance, pyrazole derivatives can be synthesized via the reaction of butanamide with various reagents under specific conditions, such as microwave irradiation or acid-catalyzed reactions (Farag et al., 2009), (Deohate & Palaspagar, 2020).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of the pyrazole ring, which is often substituted with various functional groups, contributing to their diverse chemical properties. The structure can be determined using techniques like IR, NMR, and mass spectroscopy (Bailey et al., 1985).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including cyclocondensation and Michael addition. Their reactivity is influenced by the functional groups present in the molecule. Such reactions are crucial for creating derivatives with potential biological activities (Kamiński et al., 2015).
Physical Properties Analysis
The physical properties, like solubility and melting point, are determined by the molecular structure. The presence of different substituents can significantly affect these properties. For instance, derivatives with different aryl substituents exhibit varied solubility and melting points (Karrouchi et al., 2020).
Propiedades
IUPAC Name |
N-(1-butanoyl-3,5-dimethylpyrazol-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-5-7-11(17)14-13-9(3)15-16(10(13)4)12(18)8-6-2/h5-8H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDKSFWJCCUJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(N(N=C1C)C(=O)CCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5236951 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-4-piperidin-3-yl-N-[3-(1H-tetrazol-5-yl)benzyl]benzamide](/img/structure/B5655542.png)


![5-{1-butyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-2-methylpyrimidine](/img/structure/B5655571.png)
![4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5655573.png)

![9-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655586.png)
![2-butyl-N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B5655593.png)
![5-{[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]acetyl}-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5655607.png)
![5-(2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5655617.png)

![3-{(3R*,4S*)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5655629.png)